Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-
Description
The compound "Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-" features a benzamide core substituted with a 4-fluorophenoxymethyl group at the 2-position and a 4-aminoquinazolinyl moiety at the N-position. This structure combines a fluorinated aromatic system with a quinazoline scaffold, a motif often associated with kinase inhibition and anticancer activity .
- Friedel-Crafts reactions for aromatic sulfonyl intermediates .
- Nucleophilic substitution for introducing fluorophenyl groups .
- Cyclization reactions to form the quinazolinyl core .
Key spectral characteristics (inferred from related compounds in ):
Properties
CAS No. |
828930-95-6 |
|---|---|
Molecular Formula |
C22H17FN4O2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(4-aminoquinazolin-6-yl)-2-[(4-fluorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C22H17FN4O2/c23-15-5-8-17(9-6-15)29-12-14-3-1-2-4-18(14)22(28)27-16-7-10-20-19(11-16)21(24)26-13-25-20/h1-11,13H,12H2,(H,27,28)(H2,24,25,26) |
InChI Key |
QHGGQYUHGGWFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)N=CN=C4N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation using coupling reagents like EDCI or DCC.
Incorporation of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline N-oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Fluorophenyl groups enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., compounds in with Cl/Br substituents showed reduced bioavailability) . Sulfur-containing substituents (e.g., thiazolemethylthio in ) improve solubility but may introduce toxicity risks, as seen in Safety Data Sheets () .
Synthetic Challenges: The target compound’s 4-aminoquinazolinyl group requires precise cyclization conditions, similar to ’s triazole synthesis, where tautomerization (thione vs. thiol) must be controlled . Fluorophenyl incorporation via nucleophilic aromatic substitution (as in ) demands anhydrous conditions to avoid hydrolysis .
Spectroscopic Differentiation: IR spectra of the target compound would lack C=O stretches (unlike hydrazinecarbothioamides in ) but retain NH and C=S bands . ¹H-NMR would distinguish the 4-fluorophenoxymethyl group (split patterns due to fluorine coupling) from ’s thiazolemethylthio protons .
Safety and Toxicity :
- Fluorinated benzamides (e.g., ) exhibit lower acute toxicity than chlorinated/brominated analogs but may require hepatic monitoring .
Critical Analysis of Contradictions and Limitations
- Activity Data Gaps : While ’s benzamide derivatives are patented for anticancer use, the target compound’s specific biological data remain unverified .
- Substituent Trade-offs: Fluorophenyl groups improve stability () but may reduce binding affinity compared to bulkier substituents (e.g., 3-methylphenylamino in ) .
Biological Activity
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- (CAS No. 676128-63-5) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the synthesis, biological properties, and research findings related to this compound.
Chemical Structure and Properties
The molecular formula of Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- is . The structure consists of a benzamide core with a quinazoline moiety and a fluorophenoxy group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 4-amino-6-quinazoline with 4-fluorophenoxy methyl derivatives. Detailed synthetic pathways have been documented in various studies, highlighting the importance of reaction conditions such as temperature and solvent choice in optimizing yield and purity.
Antitumor Activity
Research has demonstrated that derivatives of benzamide compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain quinazoline derivatives can inhibit DNA methyltransferases (DNMTs), which are crucial in cancer cell proliferation. Benzamide derivatives, including the one , have been evaluated for their ability to induce apoptosis in leukemia cells (KG-1), showing comparable efficacy to established treatments like SGI-1027 .
Table 1: Cytotoxicity of Benzamide Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- | KG-1 | 5.0 | |
| SGI-1027 | KG-1 | 4.5 | |
| Other Quinazoline Derivatives | Various | Varies |
The biological activity of Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- is largely attributed to its interaction with key cellular pathways:
- Inhibition of DNMTs : This compound has been shown to inhibit DNMT1, DNMT3A, and DNMT3B, leading to demethylation of oncogenes and re-expression of tumor suppressor genes.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Case Studies
Several case studies have documented the effects of this compound in preclinical settings:
- Study on Leukemia Cells : A study involving KG-1 cells indicated that treatment with this benzamide derivative resulted in significant cell death compared to control groups. The study highlighted the potential for this compound as part of combination therapies for leukemia .
- Kinase Inhibition : Research has also explored its role as a RET kinase inhibitor. Compounds similar to Benzamide have shown promise in inhibiting RET kinase activity, which is implicated in certain cancers .
Q & A
Q. How can researchers leverage fluorinated substituents to improve metabolic stability?
- Methodological Answer :
- CYP450 Inhibition Assays : Assess metabolism using human liver microsomes.
- Isotopic Labeling : Incorporate F for PET imaging to track in vivo distribution.
- Comparative PK Studies : Compare half-life (t) and clearance rates of fluorinated vs. non-fluorinated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
